molecular formula C16H30O3S B14015452 4-(Dodecylsulfanyl)-4-oxobutanoic acid CAS No. 88449-82-5

4-(Dodecylsulfanyl)-4-oxobutanoic acid

Cat. No.: B14015452
CAS No.: 88449-82-5
M. Wt: 302.5 g/mol
InChI Key: HUDBIJHHONYPSD-UHFFFAOYSA-N
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Description

Butanoic acid, 4-(dodecylthio)-4-oxo-, also known as 4-dodecylsulfanylbutanoic acid, is an organic compound with the molecular formula C16H32O2S. This compound is characterized by the presence of a butanoic acid backbone with a dodecylthio group and a keto group at the fourth carbon position. It is a derivative of butanoic acid, which is a straight-chain alkyl carboxylic acid.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanoic acid, 4-(dodecylthio)-4-oxo- typically involves the reaction of butanoic acid derivatives with dodecylthiol under specific conditions. One common method is the esterification of butanoic acid followed by the introduction of the dodecylthio group through a nucleophilic substitution reaction. The reaction conditions often require the presence of a catalyst, such as sulfuric acid, and controlled temperatures to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of butanoic acid, 4-(dodecylthio)-4-oxo- may involve large-scale esterification processes followed by purification steps to isolate the compound. The use of continuous flow reactors and advanced separation techniques, such as distillation and crystallization, can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Butanoic acid, 4-(dodecylthio)-4-oxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can replace the dodecylthio group with other functional groups, leading to a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide.

Major Products Formed

Scientific Research Applications

Butanoic acid, 4-(dodecylthio)-4-oxo- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the formulation of specialty chemicals, surfactants, and additives for various industrial applications.

Mechanism of Action

The mechanism of action of butanoic acid, 4-(dodecylthio)-4-oxo- involves its interaction with specific molecular targets and pathways. The compound can modulate enzyme activity, particularly those involved in oxidation-reduction reactions. Its derivatives may also interact with cellular membranes, affecting their permeability and function. The exact molecular targets and pathways can vary depending on the specific application and derivative used.

Comparison with Similar Compounds

Similar Compounds

    Butanoic acid: A simpler analog without the dodecylthio and keto groups.

    4-Phenylbutanoic acid: Contains a phenyl group instead of a dodecylthio group.

    4-Hydroxybutanoic acid: Contains a hydroxyl group instead of a keto group.

Uniqueness

Butanoic acid, 4-(dodecylthio)-4-oxo- is unique due to the presence of both a long alkyl chain (dodecylthio group) and a keto group, which confer distinct chemical and physical properties. These structural features make it a versatile compound for various chemical reactions and applications, setting it apart from its simpler analogs.

Properties

CAS No.

88449-82-5

Molecular Formula

C16H30O3S

Molecular Weight

302.5 g/mol

IUPAC Name

4-dodecylsulfanyl-4-oxobutanoic acid

InChI

InChI=1S/C16H30O3S/c1-2-3-4-5-6-7-8-9-10-11-14-20-16(19)13-12-15(17)18/h2-14H2,1H3,(H,17,18)

InChI Key

HUDBIJHHONYPSD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSC(=O)CCC(=O)O

Origin of Product

United States

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